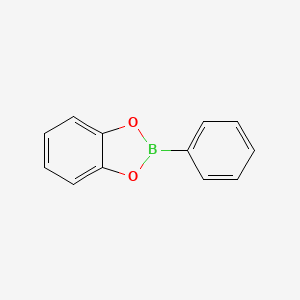

2-Phenyl-1,3,2-benzodioxaborole

Description

Properties

IUPAC Name |

2-phenyl-1,3,2-benzodioxaborole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BO2/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDSRMXNIVBRWFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2=CC=CC=C2O1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40973002 | |

| Record name | 2-Phenyl-2H-1,3,2-benzodioxaborole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40973002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5747-23-9 | |

| Record name | 2-Phenyl-1,3,2-benzodioxaborole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5747-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneboronic acid, o-phenylene ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005747239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Phenylene benzeneboronate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54020 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenyl-2H-1,3,2-benzodioxaborole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40973002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Whitepaper: The Synthesis of 2-Phenyl-1,3,2-benzodioxaborole from Phenylboronic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-phenyl-1,3,2-benzodioxaborole, a critical reagent and building block in modern organic chemistry. This document delves into the underlying reaction mechanism, provides a field-proven, step-by-step experimental protocol, and discusses key optimization parameters. As a stable and versatile boronate ester, this compound serves as an essential precursor in Suzuki-Miyaura cross-coupling reactions, a protecting group for diols, and a fundamental component in the construction of advanced materials like Covalent Organic Frameworks (COFs).[1][2] This guide is designed for researchers, chemists, and drug development professionals seeking both theoretical understanding and practical, actionable insights for its successful synthesis and application.

Introduction and Strategic Importance

This compound, often referred to as phenylboronic acid catechol ester, is a five-membered cyclic boronic ester.[3] Its structure confers remarkable stability compared to its parent, phenylboronic acid, making it easier to handle, purify, and store. This stability, combined with its retained reactivity, positions it as a superior reagent for introducing a phenyl group in complex synthetic pathways.

The primary applications that underscore its importance include:

-

Palladium-Catalyzed Cross-Coupling Reactions: It is a cornerstone reagent in Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction vital for the construction of carbon-carbon bonds in pharmaceutical and materials science.[2] The reaction's reliability is a key reason for its widespread use in the synthesis of biaryls, a common motif in drug molecules.

-

Protecting Group Chemistry: The formation of the benzodioxaborole ring is a reversible reaction, making it an excellent strategy for the protection of 1,2-diols (like catechol) and other related functionalities during multi-step syntheses.[2]

-

Materials Science: As a rigid, planar building block, it is instrumental in the bottom-up synthesis of Covalent Organic Frameworks (COFs), a class of porous crystalline polymers with applications in gas storage, catalysis, and optoelectronics.[1]

This guide will focus on its most common and efficient synthesis: the direct condensation of phenylboronic acid with catechol.

Reaction Mechanism and Core Principles

The synthesis of this compound is a classic esterification reaction. It proceeds via the condensation of the two hydroxyl groups of phenylboronic acid with the two hydroxyl groups of catechol, forming a stable five-membered ring and eliminating two molecules of water.

Overall Reaction Scheme:

Caption: Condensation of phenylboronic acid and catechol.

The reaction is an equilibrium process. To achieve high yields, the equilibrium must be shifted towards the product side. This is accomplished by actively removing the water byproduct as it is formed. The most common and efficient industrial and laboratory method for this is azeotropic distillation.

Field-Proven Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process checks and final product characterization to ensure success.

Materials and Equipment

| Reagents & Materials | Equipment |

| Phenylboronic Acid (PBA) | Round-bottom flask (e.g., 250 mL) |

| Catechol | Dean-Stark trap and condenser |

| Toluene (anhydrous) | Heating mantle with magnetic stirrer |

| Anhydrous Magnesium Sulfate (MgSO₄) | Magnetic stir bar |

| Hexanes (for recrystallization) | Rotary evaporator |

| Celite or filter aid | Buchner funnel and filter flask |

| TLC plates (Silica gel 60 F254) | Melting point apparatus |

| Access to NMR and MS instrumentation |

Step-by-Step Synthesis Workflow

Caption: Experimental workflow for synthesis.

Procedure:

-

Apparatus Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is oven-dried to remove residual moisture. The system should be under an inert atmosphere (Nitrogen or Argon).

-

Charging Reactants: To the flask, add phenylboronic acid (e.g., 10.0 g, 82.0 mmol, 1.0 eq) and catechol (9.03 g, 82.0 mmol, 1.0 eq). Add ~100-120 mL of anhydrous toluene.

-

Azeotropic Reflux: Fill the Dean-Stark trap with toluene. Heat the mixture to a steady reflux using the heating mantle. The toluene-water azeotrope will begin to distill, collect in the trap, and separate, with the denser water sinking to the bottom of the graduated arm. Continue reflux until no more water is collected (typically 1-2 hours). The theoretical amount of water is ~2.95 mL.

-

Reaction Monitoring (Self-Validation): The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase like 4:1 Hexanes:Ethyl Acetate. Spot the starting materials and the reaction mixture. The reaction is complete when the starting material spots are no longer visible.

-

Work-up: Once complete, allow the reaction mixture to cool to room temperature.

-

Solvent Removal: Remove the toluene using a rotary evaporator. This will yield a crude solid or oil.

-

Purification: The crude product is purified by recrystallization. Dissolve the solid in a minimal amount of a hot solvent mixture (e.g., toluene with hexanes added until turbidity). Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the white crystalline product by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

-

Final Validation: Determine the melting point and characterize by ¹H NMR, ¹³C NMR, ¹¹B NMR, and mass spectrometry to confirm identity and purity. The expected molecular weight is approximately 196.01 g/mol .[3]

Causality Behind Experimental Choices: An Expert Perspective

A robust protocol is not just a series of steps but a system where each choice has a clear scientific justification.

-

Why Azeotropic Distillation? The driving force of this equilibrium reaction is the removal of water. While chemical drying agents like MgSO₄ can be used, they are often less efficient for the quantities of water produced and can complicate the workup. Azeotropic distillation with a Dean-Stark trap is a continuous and highly efficient physical method for water removal, ensuring the reaction proceeds to completion. Toluene is the solvent of choice because it is non-reactive and forms a low-boiling azeotrope with water, facilitating this process.

-

Why an Inert Atmosphere? Catechol and other phenolic compounds are susceptible to oxidation, especially at elevated temperatures. Performing the reaction under an inert atmosphere of nitrogen or argon prevents the formation of colored impurities (often from quinone-type structures), leading to a cleaner reaction and a purer final product.

-

Stoichiometry Considerations: While a 1:1 molar ratio is theoretically ideal, phenylboronic acid has a propensity to self-dehydrate to form its trimeric anhydride, triphenylboroxine. This is often present in commercial samples. Since the boroxine also reacts to form the desired product, a strict 1:1 ratio is generally effective. If one starting material is significantly more expensive, a slight excess (1.05-1.1 eq) of the cheaper reagent can be used to ensure the complete consumption of the limiting reagent.

-

Recrystallization Solvent System: The choice of a toluene/hexanes system for recrystallization is based on polarity. The product is soluble in hot, moderately polar toluene but much less soluble at room temperature. Hexanes, a non-polar solvent, is used as an anti-solvent to decrease the product's solubility further upon cooling, thereby maximizing the recovery of pure crystalline material.

Quantitative Data and Expected Outcomes

The following table summarizes typical results for the described protocol.

| Parameter | Value / Observation | Rationale / Comment |

| Yield | 85-95% | High yields are expected due to the efficiency of water removal. |

| Appearance | White crystalline solid | Any significant coloration may indicate oxidation of catechol. |

| Melting Point | ~110-112 °C | A sharp melting point is indicative of high purity. |

| Purity (by NMR) | >98% | Recrystallization is typically sufficient for high purity. |

| ¹H NMR | Shows characteristic aromatic protons of both phenyl and catechol rings. | Confirms the incorporation of both starting materials. |

| ¹¹B NMR | A single peak around +23 ppm. | Characteristic of a tricoordinate boronate ester. |

Safety and Handling: A Trustworthy Framework

Adherence to safety protocols is non-negotiable. All operations must be conducted in a certified chemical fume hood by trained personnel.

-

Personal Protective Equipment (PPE): Wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves at all times.[4][5][6]

-

Reagent Hazards:

-

Phenylboronic Acid: Harmful if swallowed. Causes skin irritation and serious eye irritation. May cause respiratory irritation. Avoid inhalation of dust.[5][7]

-

Catechol: Toxic upon ingestion and skin contact. Causes severe skin and eye irritation. Suspected of causing genetic defects.

-

Toluene: Flammable liquid and vapor. Harmful if inhaled or in contact with skin.

-

-

Handling Procedures:

-

Emergency Measures:

-

Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, in appropriately labeled containers according to institutional and local environmental regulations.[5][6]

References

- Reactions of 2-phenyl-4H-1,3,2-benzodioxaborin, a stable ortho-quinone methide precursor. (n.d.). Google Scholar.

- Eco-sustainable synthesis and biological evaluation of 2-phenyl 1,3-benzodioxole derivatives as anticancer, DNA binding and antibacterial agents. (n.d.). Arabian Journal of Chemistry.

- Safety Data Sheet - Phenylboronic acid. (2023, March 7). JUNSEI CHEMICAL CO., LTD.

- Phenylboronic acid - SAFETY DATA SHEET. (n.d.). Thermo Fisher Scientific.

- Phenylboronic acid - Safety Data Sheet. (n.d.). ChemicalBook.

- 4H-1,3,2-Benzodioxaborin,2-phenyl-(9CI). (n.d.). Benchchem.

- Safety Data Sheet: Phenylboronic acid. (n.d.). Carl ROTH.

- PHENYL BORONIC ACID CAS NO 98-80-6 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.

- Eco-sustainable synthesis and biological evaluation of 2-phenyl 1,3-benzodioxole derivatives as anticancer, DNA binding and antibacterial agents. (n.d.). ResearchGate.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2021). PMC - PubMed Central.

- This compound. (n.d.). PubChem.

- Electronic Spectroscopy of this compound and Its Derivatives: Important Building Blocks of Covalent Organic Frameworks. (2020, January 23). PubMed.

- Catalytic and Biological Applications of Benzoxaborolones. (n.d.). DSpace@MIT.

- Catecholborane (1,3,2-benzodioxaborole). A versatile reducing agent. (n.d.). The Journal of Organic Chemistry - ACS Publications.

- Process for the preparation of 2-phenyl-1,3-propanediol. (n.d.). Google Patents.

- Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. (2022, October 3). Chemical Reviews - ACS Publications.

- Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. (2024, June 30). View of Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole.

- Modular synthesis of 1,2-azaborines via ring-opening BN-isostere benzannulation. (n.d.). NIH.

- Phenylboronic acid:Synthesis,reactions. (2023, May 9). ChemicalBook.

- One-Step Synthesis, Crystallography, and Acute Toxicity of Two Boron–Carbohydrate Adducts That Induce Sedation in Mice. (n.d.). PubMed Central.

- Supporting Information Catechol/boronic acid chemistry for the creation of block copolymers with a multi-stimuli responsive junc. (n.d.). [Source description not available].

- Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. (n.d.). PMC - NIH.

- Improvement on synthesis of different alkyl-phenylboronic acid. (2009, October). PubMed.

- Synthesis and photopolymerization kinetics of 2-Phenyl-benzodioxole. (n.d.). The Royal Society of Chemistry.

Sources

- 1. Electronic Spectroscopy of this compound and Its Derivatives: Important Building Blocks of Covalent Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 3. This compound | C12H9BO2 | CID 96121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. junsei.co.jp [junsei.co.jp]

- 5. fishersci.com [fishersci.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. Phenylboronic acid - Safety Data Sheet [chemicalbook.com]

- 8. carlroth.com [carlroth.com]

physicochemical properties of 2-Phenyl-1,3,2-benzodioxaborole

An In-Depth Technical Guide to 2-Phenyl-1,3,2-benzodioxaborole: Physicochemical Properties, Synthesis, and Applications

Abstract

This compound, also known as the catechol ester of phenylboronic acid, is a pivotal organoboron compound with significant utility in synthetic chemistry and materials science. Its unique electronic structure, combining the Lewis acidic boron center with aromatic moieties, imparts a balance of stability and reactivity that is highly valued in modern chemical applications. This guide provides a comprehensive overview of its core physicochemical properties, spectroscopic signature, synthesis protocols, and key applications. We delve into its role as a superior phenylating agent in palladium-catalyzed cross-coupling reactions and as a fundamental building block in the rational design of Covalent Organic Frameworks (COFs), offering field-proven insights for researchers, scientists, and professionals in drug development and materials innovation.

Molecular Structure and Identification

This compound is characterized by a central five-membered dioxaborole ring, where a boron atom is bonded to two oxygen atoms of a catechol moiety and to a phenyl group. This arrangement results in a planar and rigid core structure. The vacant p-orbital on the sp²-hybridized boron atom confers Lewis acidity, a defining feature of its reactivity.

Caption: Molecular structure of this compound.

Table 1: Chemical Identifiers and Core Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | o-Phenylene benzeneboronate, Benzeneboronic acid catechol ester | [1] |

| CAS Number | 5747-23-9 | [1][2][3][4] |

| Molecular Formula | C₁₂H₉BO₂ | [1][2][4] |

| Molecular Weight | 196.01 g/mol | [1][2][4] |

| InChIKey | NDSRMXNIVBRWFG-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physical and chemical behaviors of this compound are dictated by its rigid, aromatic structure and the electronic nature of the boronate ester.

Table 2: Key Physicochemical Data

| Property | Value | Source(s) |

| Appearance | White to off-white solid/powder | Inferred from melting point |

| Melting Point | 114 °C | [2] |

| Boiling Point | 284.7 °C at 760 mmHg | [2] |

| Density | 1.18 g/cm³ | [2] |

| Flash Point | 126 °C | [2] |

Solubility and Stability

-

Solubility: The compound exhibits good solubility in many common organic solvents, including chloroform, dichloromethane, THF, and DMSO. Its nonpolar character, derived from the two aromatic rings, governs its solubility profile. It is generally insoluble in water.

-

Stability: this compound is significantly more stable than its parent phenylboronic acid, particularly towards oxidative degradation. The chelation of the boron atom by the catechol diol protects it from protodeboronation and oxidation, which can be problematic for free boronic acids in biological or aerobic contexts.[5][6] However, the boronate ester linkage is reversible and can undergo transesterification in the presence of other diols, a property that is exploited in dynamic covalent chemistry.[7][8] It should be stored in a dry environment, as moisture can slowly hydrolyze the ester back to phenylboronic acid and catechol.

Spectroscopic and Analytical Characterization

A combination of spectroscopic techniques is used to confirm the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum is characterized by distinct signals in the aromatic region (typically δ 7.0–8.0 ppm). The protons on the phenyl ring and the catechol ring will appear as complex multiplets.

-

¹³C NMR: The carbon spectrum will show signals for the aromatic carbons. The carbon attached to boron (C-B) may show a broad signal or be unobserved due to quadrupolar broadening from the boron nucleus.[9]

-

¹¹B NMR: This is a highly diagnostic technique for organoboron compounds. This compound, being a tricoordinate boronic ester, is expected to exhibit a single, broad resonance in the range of δ +25 to +35 ppm (relative to BF₃·OEt₂), which is characteristic of this class of compounds.[10]

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present.[1]

-

C-H stretching (aromatic): Peaks will be observed just above 3000 cm⁻¹.[11][12]

-

C=C stretching (aromatic): Strong absorptions appear in the 1600-1450 cm⁻¹ region.[11][12]

-

B-O stretching: A very strong and characteristic band is typically found in the 1350-1300 cm⁻¹ region.

-

C-O stretching: Strong bands are present in the 1250-1100 cm⁻¹ range.

-

-

Mass Spectrometry (MS): GC-MS analysis will show a molecular ion peak (M⁺) at m/z = 196, corresponding to its exact mass.[1]

-

Electronic Spectroscopy: Studies have shown that the molecule has two closely spaced excited electronic states, S₁ and S₂, which are localized on the phenyl substituent and the catecholborane moiety, respectively.[8][13] This property is fundamental to understanding the optoelectronic behavior of materials, like COFs, derived from it.

Synthesis and Handling

Standard Synthesis Protocol

The most common and efficient synthesis involves the condensation reaction between phenylboronic acid and catechol. This is an esterification reaction where water is removed to drive the equilibrium towards the product.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

-

Charging Reactants: To the flask, add phenylboronic acid (1.0 eq) and catechol (1.0 eq).

-

Solvent Addition: Add a suitable solvent for azeotropic water removal, such as toluene or hexanes, to the flask.

-

Reaction: Heat the mixture to reflux. Water formed during the reaction is collected in the Dean-Stark trap. Monitor the reaction progress by observing water collection or by TLC/GC-MS.

-

Workup: Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

-

Isolation: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from hexanes or cyclohexane) to yield the pure product.[9]

Expertise Insight: The choice of solvent is critical. Toluene is highly effective due to its boiling point and ability to form an azeotrope with water. Forcing the removal of water is the key driving force for this thermodynamically controlled reaction. The purity of the starting materials directly impacts the final product's quality.

Key Applications and Mechanistic Insights

Phenylating Agent in Suzuki-Miyaura Cross-Coupling

Boronic acids and their esters are cornerstone reagents in Suzuki-Miyaura cross-coupling, a powerful method for forming C-C bonds.[14] this compound serves as an excellent source of the phenyl nucleophile in this reaction.

Mechanism: The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[15] The boronate ester enters the cycle at the transmetalation step, where the phenyl group is transferred from boron to the palladium center after activation by a base.

Caption: Suzuki-Miyaura catalytic cycle using this compound.

Trustworthiness of the Protocol: The catechol ester often provides superior performance compared to free phenylboronic acid. Its enhanced stability prevents premature degradation under reaction conditions, leading to higher yields and cleaner reactions. It is generally more reactive than the corresponding pinacol boronate ester (Bpin) due to the electron-withdrawing nature of the catechol ring, which increases the Lewis acidity of the boron and facilitates transmetalation.

Precursor for Covalent Organic Frameworks (COFs)

This compound is a prototypical building block for boronate ester-linked COFs.[8][13] These are crystalline, porous polymers with applications in gas storage, catalysis, and electronics. The formation of COFs relies on the thermodynamic reversibility of the boronate ester bond.[8] This reversibility allows for "error correction" during the polymerization process, enabling the formation of highly ordered, crystalline structures instead of amorphous polymers. By using multifunctional boronic acids and polyol linkers, extended 2D or 3D frameworks can be constructed.

Conclusion

This compound stands out as a versatile and robust reagent in modern organic chemistry. Its well-defined physicochemical properties, characterized by enhanced stability compared to its parent boronic acid and tunable reactivity, make it an invaluable tool. For the synthetic chemist, it is a reliable phenylating agent in cross-coupling reactions, offering high efficiency and reproducibility. For the materials scientist, it is a cornerstone for the bottom-up construction of functional, porous Covalent Organic Frameworks. A thorough understanding of its properties, as detailed in this guide, is essential for leveraging its full potential in both academic research and industrial drug development.

References

-

PubChem. This compound | C12H9BO2 | CID 96121. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information A four-component organogel based on orthogonal chemical interactions. [Link]

-

PubMed. Electronic Spectroscopy of this compound and Its Derivatives: Important Building Blocks of Covalent Organic Frameworks. [Link]

-

ACS Publications. Electronic Spectroscopy of this compound and Its Derivatives: Important Building Blocks of Covalent Organic Frameworks. [Link]

-

ResearchGate. Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. [Link]

-

San Diego State University. 11B NMR Chemical Shifts. [Link]

-

ResearchGate. Reactions of 2-phenyl-4H-1,3,2-benzodioxaborin, a stable ortho-quinone methide precursor. [Link]

-

University of Calgary. Table of Characteristic IR Absorptions. [Link]

-

LibreTexts Chemistry. 29.6 Infrared (IR) Spectroscopy. [Link]

-

ACS Publications. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. [Link]

-

Wikipedia. Phenylboronic acid. [Link]

-

DSpace@MIT. Catalytic and Biological Applications of Benzoxaborolones. [Link]

-

NIH National Library of Medicine. Boronic acid with high oxidative stability and utility in biological contexts. [Link]

Sources

- 1. This compound | C12H9BO2 | CID 96121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound | 5747-23-9 [chemicalbook.com]

- 4. This compound | CAS: 5747-23-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. rsc.org [rsc.org]

- 10. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 13. Electronic Spectroscopy of this compound and Its Derivatives: Important Building Blocks of Covalent Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Structural Analysis and Characterization of 2-Phenyl-1,3,2-benzodioxaborole

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Boron Advantage in Modern Chemistry

The field of medicinal chemistry has witnessed a significant rise in the application of organoboron compounds, a testament to boron's unique electronic properties and versatile reactivity.[1][2][3] Among these, 2-Phenyl-1,3,2-benzodioxaborole, a catechol ester of phenylboronic acid, stands out as a pivotal building block in organic synthesis and a recurring motif in pharmacologically active molecules.[4][5] Its stability, coupled with its reactivity in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, makes it an indispensable tool for forging carbon-carbon bonds, a fundamental process in the construction of complex molecular architectures.[6][7] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the structural analysis and characterization of this important molecule, delving into the causality behind experimental choices and presenting a self-validating system of protocols.

The Molecular Architecture: A Hybrid of Stability and Reactivity

This compound (C₁₂H₉BO₂) possesses a distinctive structure where a phenyl group and a benzodioxole (catechol) moiety are attached to a central boron atom.[8] This arrangement confers a balance of properties that are highly desirable in synthetic and medicinal chemistry. The dioxaborole ring, formed with the catechol diol, enhances the stability of the boronic acid functional group, making it less susceptible to protodeboronation and oxidation compared to its parent phenylboronic acid.[7] This increased stability facilitates its storage and handling in various reaction conditions.[7]

The boron atom in this compound is sp² hybridized, resulting in a trigonal planar geometry around the boron center and a vacant p-orbital, which imparts Lewis acidity to the molecule.[9][10] This electron-deficient nature is central to its reactivity, particularly in the transmetalation step of the Suzuki-Miyaura coupling reaction.[11][12]

Synthesis: A Practical Approach

The most common and convenient method for the synthesis of this compound is the esterification of phenylboronic acid with catechol. This reaction is typically carried out in a suitable solvent, often with azeotropic removal of water to drive the equilibrium towards the product.

Experimental Protocol: Synthesis of this compound

-

Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine phenylboronic acid (1.0 eq) and catechol (1.0 eq).

-

Solvent Addition: Add a suitable solvent such as toluene or hexanes. The choice of solvent is critical for the azeotropic removal of water.

-

Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, indicating the progress of the esterification.

-

Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting materials are consumed.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

A combination of spectroscopic techniques is essential for the unambiguous characterization of this compound. Each method provides unique insights into the molecule's structure and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for structural elucidation in organic chemistry. For this compound, ¹H, ¹³C, and ¹¹B NMR are particularly informative.

-

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons of the phenyl and benzodioxole rings. The integration of these signals will confirm the ratio of these two moieties. The chemical shifts of the protons are influenced by the electron-withdrawing nature of the boronate ester.

-

¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule, consistent with its proposed structure. The ipso-carbon attached to the boron atom will typically show a broad signal due to quadrupolar relaxation.

-

¹¹B NMR: Boron-11 NMR is a powerful tool for characterizing organoboron compounds.[13] this compound will exhibit a single resonance in the ¹¹B NMR spectrum, with a chemical shift characteristic of a tricoordinate boronic ester.[13] This provides direct evidence for the presence and electronic environment of the boron atom.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, techniques like electron ionization (EI) or electrospray ionization (ESI) can be employed. The mass spectrum will show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (196.01 g/mol ).[8][14] The fragmentation pattern can provide further structural confirmation.

| Technique | Expected Key Data |

| ¹H NMR | Aromatic proton signals in the range of δ 7.0-8.0 ppm. |

| ¹³C NMR | Signals for 12 unique carbon atoms. |

| ¹¹B NMR | A single resonance characteristic of a boronic ester. |

| Mass Spec. | Molecular ion peak at m/z = 196. |

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of the molecule, providing a unique "fingerprint."[15][16] Key vibrational bands for this compound include:

-

B-O stretching: Strong absorptions in the FTIR spectrum are typically observed in the region of 1300-1400 cm⁻¹.

-

C-H stretching: Aromatic C-H stretching vibrations are seen above 3000 cm⁻¹.

-

C=C stretching: Aromatic ring stretching vibrations appear in the 1400-1600 cm⁻¹ region.

Systematic investigations combining experimental infrared spectroscopy and computational modeling have been used to categorize and assign characteristic IR bands for boronic esters.[17]

Electronic Spectroscopy (UV-Vis)

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule.[4][5] this compound exhibits absorption bands in the UV region, corresponding to π→π* transitions within the aromatic rings.[18] Computational studies have shown two closely spaced electronic states, with excitation localized on either the phenyl substituent or the catecholborane moiety.[4][18]

Crystallographic Analysis: The Definitive 3D Structure

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule.[19][20] Obtaining a high-quality crystal of this compound allows for the accurate measurement of bond lengths, bond angles, and torsional angles. This data provides definitive proof of the molecular structure and can reveal subtle conformational details.

Experimental Workflow: Single-Crystal X-ray Diffraction

The crystal structure of phenylboronic acid, the precursor to this compound, reveals a planar CBO₂ group that is nearly coplanar with the benzene ring.[21] Similar planarity is expected in the benzodioxaborole derivative, although some minor twisting around the C-B bond can occur.

Role in Drug Development: A Privileged Scaffold

The this compound core and related boronic esters are considered "privileged structures" in medicinal chemistry.[22] This is due to their ability to interact with a wide range of biological targets, often through the formation of reversible covalent bonds with serine, threonine, or cysteine residues in proteins. Boron-containing compounds have been successfully developed into FDA-approved drugs for various indications, including cancer and fungal infections.[1][3] The structural and electronic properties of this compound make it an attractive starting point for the design of novel therapeutics.[23] Its derivatives have been explored for their potential as anticancer and antibacterial agents.[24]

Conclusion: A Versatile Tool for Modern Science

The comprehensive structural analysis and characterization of this compound underscore its importance as a fundamental building block in organic synthesis and a promising scaffold in drug discovery. A thorough understanding of its molecular architecture, spectroscopic properties, and three-dimensional structure is paramount for its effective utilization in these fields. The methodologies outlined in this guide provide a robust framework for researchers and scientists to confidently identify, characterize, and deploy this versatile molecule in their endeavors to create novel materials and life-saving medicines.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

-

Angenent, P. (2023). Advances in Boron-Based Drugs in Medicinal Chemistry. Prime Scholars. Available from: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

-

ACS Publications. (n.d.). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. Chemistry of Materials. Available from: [Link]

-

The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]

-

BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Available from: [Link]

-

National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available from: [Link]

-

ACS Publications. (2024). The Rise of Boron-Containing Compounds: Advancements in Synthesis, Medicinal Chemistry, and Emerging Pharmacology. Chemical Reviews. Available from: [Link]

-

INIS-IAEA. (2021). Progress in the medicinal chemistry of organoboron compounds. Available from: [Link]

-

MDPI. (n.d.). Boron Chemistry for Medical Applications. Available from: [Link]

-

ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. Available from: [Link]

-

Encyclopedia.pub. (n.d.). Organoboron Compounds. Available from: [Link]

-

AA Blocks. (2019). Chemistry Of Boronic Esters. Available from: [Link]

-

Dakota B. (n.d.). Understanding Boronic Esters: Properties and Sourcing for Chemical Formulators. Available from: [Link]

-

MDPI. (n.d.). Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. Available from: [Link]

-

PubChem. (n.d.). This compound. Available from: [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information A four-component organogel based on orthogonal chemical interactions. Available from: [Link]

-

SpectraBase. (n.d.). This compound - Optional[MS (GC)] - Spectrum. Available from: [Link]

-

PubMed. (2020). Electronic Spectroscopy of this compound and Its Derivatives: Important Building Blocks of Covalent Organic Frameworks. Available from: [Link]

-

ACS Publications. (2019). Electronic Spectroscopy of this compound and Its Derivatives: Important Building Blocks of Covalent Organic Frameworks. The Journal of Physical Chemistry A. Available from: [Link]

-

SpectraBase. (n.d.). 2-(1-PHENYL-2-NAPHTHOXOLATE)-1,3,2-BENZODIOXABOROLE - Optional[11B NMR]. Available from: [Link]

-

Arabian Journal of Chemistry. (n.d.). Eco-sustainable synthesis and biological evaluation of 2-phenyl 1,3-benzodioxole derivatives as anticancer, DNA binding and antibacterial agents. Available from: [Link]

-

PubMed Central. (n.d.). X Ray crystallography. Available from: [Link]

-

SDSU Chemistry. (n.d.). 11B NMR Chemical Shifts. Available from: [Link]

-

ResearchGate. (n.d.). Eco-sustainable synthesis and biological evaluation of 2-phenyl 1,3- benzodioxole derivatives as anticancer, DNA binding and antibacterial agents. Available from: [Link]

-

Scirp.org. (2018). Vibrational and Electronic Spectra of 2-Phenyl-2-Imidazoline: A Combined Experimental and Theoretical Study. Journal of Modern Physics. Available from: [Link]

-

figshare. (2020). Electronic Spectroscopy of 2‑Phenyl-1,3,2-benzodioxaborole and Its Derivatives: Important Building Blocks of Covalent Organic Frameworks. Available from: [Link]

-

European Journal of Chemistry. (2021). X-ray diffraction and Density Functional Theory based structural analyses of 2-phenyl-4-(prop-2-yn-1-yl)-1,2,4-triazolone. Available from: [Link]

-

Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Available from: [Link]

-

PubMed Central. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Available from: [Link]

-

Spectroscopy Online. (2022). Vibrational Spectroscopy for the Analysis of Dissolved Active Pharmaceutical Ingredients. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). 3-Substituted 2-phenyl-indoles: privileged structures for medicinal chemistry. Available from: [Link]

-

ResearchGate. (2025). (PDF) Vibrational Spectroscopy of Phenols and Phenolic Polymers. Theory, Experiment, and Applications. Available from: [Link]

-

PubMed. (2021). Disentangling the Complex Vibrational Spectra of Hydrogen-Bonded Clusters of 2-Pyridone with Ab Initio Structural Search and Anharmonic Analysis. Available from: [Link]

-

MDPI. (2023). Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate, 3-(5H-Dibenzo[a,d] cyclohepten-5-ylidene)-N, N-Dimethyl-1-propanamine. Available from: [Link]

-

NIST WebBook. (n.d.). 2-Propen-1-ol, 3-phenyl-. Available from: [Link]

-

ResearchGate. (n.d.). X-ray structure of... | Download Scientific Diagram. Available from: [Link]

Sources

- 1. primescholars.com [primescholars.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Electronic Spectroscopy of this compound and Its Derivatives: Important Building Blocks of Covalent Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. figshare.com [figshare.com]

- 6. byjus.com [byjus.com]

- 7. nbinno.com [nbinno.com]

- 8. This compound | C12H9BO2 | CID 96121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. aablocks.com [aablocks.com]

- 10. mdpi.com [mdpi.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 20. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 21. application.wiley-vch.de [application.wiley-vch.de]

- 22. 3-Substituted 2-phenyl-indoles: privileged structures for medicinal chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 23. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

electronic properties of 2-Phenyl-1,3,2-benzodioxaborole derivatives

An In-depth Technical Guide to the Electronic Properties of 2-Phenyl-1,3,2-benzodioxaborole Derivatives

Introduction: The Versatile Boron-Based Core

Aryl boronate esters, and specifically this compound derivatives, represent a cornerstone class of organoboron compounds. Their inherent structural rigidity, environmental stability, and the electron-deficient nature of the boron center bestow upon them a unique and highly tunable set of electronic properties. These molecules are not merely synthetic intermediates; they are critical components in the construction of advanced functional materials, including Covalent Organic Frameworks (COFs), organic light-emitting diodes (OLEDs), and chemical sensors.[1][2] The core structure consists of a phenyl ring bonded to a boron atom, which is itself part of a five-membered dioxaborole ring fused to a benzene ring (the catechol moiety). This arrangement creates a π-conjugated system where the electronic characteristics can be meticulously controlled through synthetic modifications on either the phenyl or the catechol segments.

This guide provides a comprehensive exploration of the electronic properties of these derivatives. We will dissect the relationship between molecular structure and photophysical behavior, detail the experimental and computational methodologies for their characterization, and discuss their applications, providing researchers and material scientists with the foundational knowledge to harness their full potential.

Core Electronic Structure and Photophysics

The electronic behavior of this compound is governed by its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that dictates the molecule's absorption and emission characteristics.

Computational and experimental studies reveal that the parent compound possesses two closely spaced excited states, S₁ and S₂.[1][2][3] Excitation to these states is primarily localized on different parts of the molecule:

-

S₁ State: Excitation is largely localized on the π-system of the phenyl substituent.

-

S₂ State: Excitation is concentrated on the catecholborane moiety.

This electronic separation is a key feature that allows for targeted tuning. By modifying one part of the molecule, one can selectively influence a specific excited state and, consequently, the material's photophysical response.

Fluorescence and Phosphorescence

Like many π-conjugated organic molecules, these derivatives can exhibit photoluminescence.

-

Fluorescence: This is the rapid emission of light (nanoseconds) as an electron returns from an excited singlet state (S₁) to the ground state (S₀) without a change in electron spin.[4][5] The efficiency of this process is measured by the fluorescence quantum yield (ΦF).

-

Phosphorescence: This is a much slower emission of light (microseconds to seconds) that occurs when an electron in an excited triplet state (T₁) returns to the ground state. This process involves a "forbidden" change in electron spin, a phenomenon known as intersystem crossing (ISC).[4][5]

The balance between fluorescence and phosphorescence can be influenced by molecular structure, particularly the presence of heavy atoms which can enhance ISC, and the rigidity of the molecule, which can reduce non-radiative decay pathways.[4]

Tuning Electronic Properties: A Structure-Property Relationship

The true power of the this compound framework lies in its tunability. The introduction of substituents onto the aromatic rings allows for precise control over the FMO energy levels and the resulting optoelectronic properties.[6][7]

Causality: The electronic nature of the substituent dictates its effect.

-

Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or amino (-NR₂) increase the electron density of the π-system. This primarily raises the energy of the HOMO, leading to a smaller HOMO-LUMO gap. The result is a bathochromic (red) shift in both absorption and emission spectra.

-

Electron-Withdrawing Groups (EWGs): Groups like cyano (-CN) or trifluoromethyl (-CF₃) decrease the electron density. This has a more pronounced effect on lowering the energy of the LUMO. This also reduces the HOMO-LUMO gap and results in a red-shift of the spectra.[6]

This relationship allows for the rational design of molecules with specific, targeted colors of emission or absorption profiles, which is critical for applications in OLEDs and sensors.

Caption: Relationship between substituent type and FMO energy levels.

Steric hindrance also plays a crucial role. For instance, adding bulky ortho-substituents to the phenyl ring can force it to twist out of plane with the dioxaborole ring.[1][3] This twisting, or torsional motion, disrupts the π-conjugation, which typically leads to a hypsochromic (blue) shift in the absorption spectrum and can significantly alter the vibronic structure of the emission.[1][3]

Quantitative Data Summary

The following table summarizes key electronic property data for the parent compound and selected derivatives as discussed in the literature. Energy levels are typically determined via cyclic voltammetry and correlated with computational results.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | λabs (nm) | λem (nm) | Quantum Yield (Φ) | Reference(s) |

| This compound (Parent) | -5.22 | -3.59 | 1.63 | ~280 | - | - | [8] |

| Substituted Boron Amidinates (Representative) | -5.6 to -5.9 | -2.3 to -2.6 | ~3.2 - 3.4 | 300 - 350 | 350 - 450 | 0.01 - 0.95 | [9] |

| Halogenated BF₂DBM Derivatives (Representative) | - | - | - | 380 - 390 | 400 - 420 | 0.80 - 0.95 | [10] |

| D-π-A Bipyridine Fluorophores (Representative) | - | - | - | 350 - 450 | 450 - 600 | Up to 0.99 | [11] |

Note: Exact values can vary based on experimental conditions (e.g., solvent) and computational methods. This table provides representative ranges.

Experimental & Computational Workflows

A robust characterization of these derivatives requires a synergistic approach combining synthesis, spectroscopy, electrochemistry, and computational modeling.

Caption: Integrated workflow for characterizing electronic properties.

Protocol 1: Determination of FMO Energy Levels via Cyclic Voltammetry (CV)

Causality: CV is an electrochemical technique that measures the potential at which a molecule is oxidized and reduced. These potentials are directly related to the HOMO and LUMO energy levels, respectively. A molecule is oxidized by removing an electron from its HOMO, and reduced by adding an electron to its LUMO.

Methodology:

-

Preparation:

-

Dissolve the this compound derivative (typically 1-2 mM) in a suitable, dry, and degassed electrochemical solvent (e.g., dichloromethane or acetonitrile).

-

Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) to ensure conductivity.

-

Prepare a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.

-

-

Calibration:

-

Record the voltammogram of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple under the same conditions. This is used as an internal standard, as its redox potential is well-defined (-4.8 eV relative to vacuum).[8]

-

-

Measurement:

-

Scan the potential in the positive direction to measure the onset oxidation potential (Eox).

-

Scan the potential in the negative direction to measure the onset reduction potential (Ered).

-

-

Calculation:

-

Calculate the HOMO and LUMO energy levels using the following empirical formulas[8]:

-

HOMO (eV) = -[Eox - EFc/Fc⁺ + 4.8]

-

LUMO (eV) = -[Ered - EFc/Fc⁺ + 4.8]

-

-

The electrochemical gap is then calculated as Egap = LUMO - HOMO.

-

Protocol 2: Characterization of Photophysical Properties

Causality: UV-Vis absorption spectroscopy measures the wavelengths of light a molecule absorbs to promote electrons to excited states. Photoluminescence (PL) spectroscopy measures the wavelengths of light emitted as those electrons relax back to the ground state.

Methodology:

-

Sample Preparation:

-

Prepare dilute solutions (micromolar range to avoid aggregation) of the compound in a spectroscopic grade solvent (e.g., THF, Toluene, or CH₂Cl₂).

-

-

Absorption Measurement (UV-Vis):

-

Use a dual-beam spectrophotometer.

-

Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

-

Identify the wavelength of maximum absorption (λabs). The onset of the absorption peak can be used to calculate the optical band gap.

-

-

Emission Measurement (PL):

-

Use a spectrofluorometer.

-

Excite the sample at its λabs.

-

Record the emission spectrum, identifying the wavelength of maximum emission (λem).

-

The difference in energy between the absorption and emission maxima is the Stokes shift, which provides insight into the structural relaxation in the excited state.

-

-

Quantum Yield (Φ) Measurement:

-

Use a reference standard with a known quantum yield (e.g., quinine sulfate or rhodamine 6G).[12]

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard, ensuring absorbance is low (<0.1) to prevent inner filter effects.

-

Calculate the quantum yield using the comparative method.

-

Protocol 3: Computational Modeling with Density Functional Theory (DFT)

Causality: DFT is a powerful quantum chemical method used to predict the electronic structure of molecules.[13] It provides a theoretical framework to understand and rationalize the experimental results, offering insights into orbital distributions and transition characters.

Workflow:

-

Ground-State Geometry Optimization:

-

Build the molecular structure of the derivative in silico.

-

Perform a geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)). This finds the lowest energy conformation of the molecule.

-

-

Frequency Calculation:

-

Perform a frequency calculation on the optimized structure to confirm it is a true energy minimum (no imaginary frequencies).

-

-

Frontier Molecular Orbital Analysis:

-

From the optimized structure, calculate and visualize the HOMO and LUMO. This shows where the electron density is located for oxidation and reduction.

-

-

Excited-State Calculations (TD-DFT):

-

Use Time-Dependent DFT (TD-DFT) to calculate the vertical excitation energies, which correspond to the absorption spectrum.[14]

-

Analyze the oscillator strengths and the nature of the electronic transitions (e.g., π→π, n→π, charge-transfer). This allows for direct comparison with the experimental UV-Vis spectrum.

-

Future Outlook

The field of this compound derivatives continues to evolve. Current research is pushing towards multi-functional materials where precise tuning of electronic properties enables advanced applications. Key areas of future development include:

-

Thermally Activated Delayed Fluorescence (TADF): Designing derivatives with a very small energy gap between the S₁ and T₁ states to enable efficient reverse intersystem crossing, a key mechanism for 100% internal quantum efficiency in OLEDs.

-

Ratiometric Sensors: Creating molecules where the binding of an analyte causes a distinct and predictable shift in the emission color, allowing for more precise quantitative sensing.[9]

-

Semiconducting COFs: Utilizing functionalized benzodioxaborole derivatives as building blocks for highly ordered, porous frameworks with tailored semiconducting properties for applications in electronics and photocatalysis.[2]

By understanding and applying the fundamental principles outlined in this guide, researchers are well-equipped to innovate and develop the next generation of high-performance organoboron materials.

References

- Tuning of electronic properties via labile N→B-coordination in conjugated organoboranes. (n.d.). Royal Society of Chemistry.

- Electronic Spectroscopy of this compound and Its Derivatives: Important Building Blocks of Covalent Organic Frameworks. (2020). PubMed.

- Revealing the electronic properties of the B–B bond: the bis-catecholato diboron molecule. (2021). Royal Society of Chemistry.

- Reactions of 2-phenyl-4H-1,3,2-benzodioxaborin, a stable ortho-quinone methide precursor. (2025).

- Electronic Spectroscopy of this compound and its Derivatives: Important Building Blocks of Covalent Organic Fr. (n.d.).

- Electronic Spectroscopy of this compound and Its Derivatives: Important Building Blocks of Covalent Organic Frameworks. (2019).

- Comparative Study of the Optoelectronic. (n.d.).

- Fluorescence and phosphorescence. (n.d.). Unknown Source.

- Tuning Electronic Properties of Hydro-Boron−Carbon Compounds by Hydrogen and Boron Contents: A First Principles Study. (2009).

- HOMO and LUMO energy levels of 1, 2 and 3. The energy levels were.... (n.d.).

- Original Article: Computational Chemistry Approach for the Investigation of Structural, Electronic, Chemical and Quantum Chemica. (2021). Unknown Source.

- Electronic Spectroscopy of this compound and Its Derivatives: Important Building Blocks of Covalent Organic Frameworks. (2019).

- A combined experimental-computational study of benzoxaborole crystal structures. (n.d.). Royal Society of Chemistry.

- Fluorescence and Phosphorescence. (2023). Chemistry LibreTexts.

- Boron Complexes with Propiolamidinato Ligands: Synthesis, Structure, and Photophysical Properties. (n.d.). NIH.

- Photocleavage and Photophysical Properties of Amine Releasing BODIPY Deriv

- Synthesis and Photophysical Properties of Halogenated Derivatives of (Dibenzoylmethan

- Fluorescence and Phosphorescence: Differences. (n.d.). Ossila.

- Carbazole/fluorene-substituted 5-phenyl-2,2′-bipyridine D–π–A fluorophores: photophysical data, hyperpolarizability and CT-indices. (2023). Royal Society of Chemistry.

Sources

- 1. Electronic Spectroscopy of this compound and Its Derivatives: Important Building Blocks of Covalent Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. ossila.com [ossila.com]

- 6. Tuning of electronic properties via labile N→B-coordination in conjugated organoboranes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Boron Complexes with Propiolamidinato Ligands: Synthesis, Structure, and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and photophysical properties of halogenated derivatives of (dibenzoylmethanato)boron difluoride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Carbazole/fluorene-substituted 5-phenyl-2,2′-bipyridine D–π–A fluorophores: photophysical data, hyperpolarizability and CT-indices - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. jyx.jyu.fi [jyx.jyu.fi]

- 13. A combined experimental-computational study of benzoxaborole crystal structures - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 14. mjfas.utm.my [mjfas.utm.my]

An In-Depth Technical Guide to 2-Phenyl-1,3,2-benzodioxaborole: Synthesis, Properties, and Applications in Modern Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-1,3,2-benzodioxaborole, a catechol ester of phenylboronic acid, is a versatile and highly valuable reagent in contemporary organic synthesis. Its stability, ease of handling, and reactivity make it a superior alternative to phenylboronic acid in many applications, most notably in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its chemical identifiers, synthesis, key properties, and a detailed protocol for its application in the Suzuki-Miyaura coupling, a cornerstone of modern drug discovery and materials science. This document is intended to serve as a practical resource for researchers and professionals in the chemical sciences, offering both foundational knowledge and actionable experimental details.

Core Identifiers and Chemical Properties

A clear identification of a chemical compound is paramount for reproducible and safe research. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| CAS Number | 5747-23-9 | PubChem[1] |

| PubChem CID | 96121 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₁₂H₉BO₂ | PubChem[1] |

| Molecular Weight | 196.01 g/mol | PubChem[1] |

| InChI Key | NDSRMXNIVBRWFG-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | C1=CC=C(C=C1)B2OC3=CC=CC=C3O2 | PubChem[1] |

| Appearance | White crystalline needles | Electronic Supplementary Information A four-component organogel based on orthogonal chemical interactions |

| Melting Point | 114 °C | This compound |

| Boiling Point | 124 °C at 0.4 Torr | This compound |

Synthesis of this compound

The synthesis of this compound is a straightforward condensation reaction between phenylboronic acid and catechol. This reaction is typically performed with azeotropic removal of water to drive the equilibrium towards the product.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from a literature procedure for the synthesis of related boronate esters.

Materials:

-

Phenylboronic acid (1.0 eq)

-

Catechol (1.0 eq)

-

Toluene

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add phenylboronic acid (1.0 eq) and catechol (1.0 eq).

-

Add a sufficient amount of toluene to the flask to dissolve the reactants upon heating.

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Continue refluxing for 4 hours or until no more water is collected in the trap.

-

Allow the reaction mixture to cool to room temperature.

-

The product will precipitate out of the solution upon cooling.

-

Isolate the product by filtration.

-

For further purification, recrystallize the crude product from toluene to yield this compound as white crystalline needles.[2]

Application in Suzuki-Miyaura Cross-Coupling

This compound is an excellent coupling partner in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for the formation of carbon-carbon bonds. Its stability compared to the corresponding boronic acid often leads to higher yields and cleaner reactions, particularly with challenging substrates.

The Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki-Miyaura coupling of an aryl bromide with a boronic ester, which can be adapted for this compound.

Materials:

-

Aryl bromide (1.0 eq)

-

This compound (1.5 eq)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent (e.g., Dioxane/Water mixture)

-

Schlenk tube or similar reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried Schlenk tube, add the aryl bromide (1.0 eq), this compound (1.5 eq), palladium catalyst (e.g., 1-5 mol%), and base (2.0 eq).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system (e.g., a mixture of dioxane and water) via syringe.

-

Seal the tube and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[3]

Safety Information

Potential Hazards (based on Catecholborane):

-

Flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.

-

Causes severe skin burns and eye damage. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Reacts violently with water. Handle in a dry environment and avoid contact with moisture.

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

-

Skin Contact: Get medical aid immediately. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.

-

Ingestion: Do NOT induce vomiting. Get medical aid immediately.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

Always consult the most up-to-date safety data sheet for any chemical before use and follow all institutional safety protocols.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information A four-component organogel based on orthogonal chemical interactions. Retrieved from [Link]

- Zin, M. T., & Love, J. A. (2018). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic letters, 20(15), 4555–4559.

Sources

Introduction: The Critical Role of Solubility for a Versatile Building Block

An In-depth Technical Guide to the Solubility of 2-Phenyl-1,3,2-benzodioxaborole in Organic Solvents

This compound, a catechol ester of phenylboronic acid, is a pivotal reagent in modern organic synthesis. Its utility spans from classic Suzuki-Miyaura cross-coupling reactions to the sophisticated construction of Covalent Organic Frameworks (COFs).[1][2][3] The success of these applications, whether in drug discovery, materials science, or fine chemical manufacturing, is fundamentally governed by the compound's behavior in solution. An intimate understanding of its solubility is not merely academic; it is a prerequisite for reaction optimization, predictable scale-up, and effective purification.

This guide provides a comprehensive analysis of the factors governing the solubility of this compound. We will move from theoretical principles to analogous experimental data and conclude with a robust, field-tested protocol for determining solubility in your own laboratory. This document is designed for the practicing scientist who requires both a foundational understanding and a practical framework for solvent selection and handling.

Physicochemical Properties & Their Influence on Solubility

To predict how this compound (Molecular Formula: C₁₂H₉BO₂, Molecular Weight: 196.01 g/mol ) will dissolve, we must first analyze its structure.[4][5]

-

Core Structure: The molecule consists of a central, planar 1,3,2-benzodioxaborole ring system to which a phenyl group is attached via the boron atom.

-

Polarity: The molecule possesses a moderate degree of polarity. The B-O and C-O bonds within the catechol-derived portion are polar. However, the molecule is dominated by two aromatic rings (the phenyl group and the benzene ring of the benzodioxaborole system), which are nonpolar. This duality suggests that the compound will not be soluble in the most extreme ends of the polarity spectrum but will favor solvents of intermediate polarity.

-

Hydrogen Bonding: A critical feature is the absence of any hydrogen bond donors (like -OH or -NH groups). It does, however, contain two oxygen atoms that can act as hydrogen bond acceptors.[5] This characteristic implies that while it cannot self-associate via hydrogen bonding, it can interact favorably with protic solvents, though these interactions may not be strong enough to overcome the molecule's significant hydrophobic character.

The overarching principle of "like dissolves like" dictates that solvents with physicochemical properties similar to this compound will be the most effective.[6] We anticipate the best solubility in polar aprotic solvents that can engage in dipole-dipole interactions without requiring hydrogen bond donation.

Solubility Profile: Insights from a Structurally Analogous Boronic Ester

A 2020 study by Domagała et al. determined the solubility of phenylboronic acid and its pinacol ester in a range of organic solvents.[7][8] The findings for the pinacol ester are summarized below and serve as an excellent predictive model for the solubility behavior of this compound.

| Solvent | Solvent Type | Dielectric Constant (Approx.) | Relative Solubility of Analogue | Rationale for Interaction |

| Chloroform (CHCl₃) | Polar Aprotic | 4.8 | Very High | The moderate polarity and ability to form weak hydrogen bonds with the ester's oxygen atoms make it an excellent solvent. |

| Acetone (C₃H₆O) | Polar Aprotic | 21 | High | Strong dipole-dipole interactions with the polar ketone group lead to effective solvation. |

| 3-Pentanone (C₅H₁₀O) | Polar Aprotic | 17 | High | Similar to acetone, this ketone is a highly effective polar aprotic solvent for the boronic ester. |

| Dipropyl Ether (C₆H₁₄O) | Weakly Polar Aprotic | 4.1 | Moderate | The ether provides some polarity for interaction, but the larger alkyl chains reduce its overall solvating power compared to ketones. |

| Methylcyclohexane (C₇H₁₄) | Nonpolar | 2.0 | Very Low | As a nonpolar alkane, it lacks the necessary dipole for effective interaction with the polar B-O bonds of the ester.[7][8] |

Based on this analogous data and fundamental chemical principles, we can confidently predict that this compound will exhibit good solubility in solvents like chloroform, dichloromethane (DCM), tetrahydrofuran (THF), acetone, and ethyl acetate . Conversely, it will show poor solubility in nonpolar hydrocarbons like hexanes and cyclohexane and is also expected to be largely insoluble in water due to its significant hydrophobic surface area.

Experimental Protocol for Precise Solubility Determination

The following protocol provides a self-validating system for accurately determining the solubility of this compound in a given organic solvent at a specific temperature. The isothermal shake-flask method is a gold standard for its reliability and straightforwardness.[6]

Objective:

To quantitatively measure the saturation solubility of this compound in a selected organic solvent at a controlled temperature.

Materials & Equipment:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

4 mL glass vials with PTFE-lined screw caps (x3 per solvent)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer or temperature probe

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Volumetric flasks and pipettes

-

Rotary evaporator or vacuum oven

Step-by-Step Methodology:

-

Preparation (Triplicate Setup):

-

Label three 4 mL vials for each solvent to be tested.

-

Add an excess amount of this compound to each vial. An excess is critical to ensure saturation; a good starting point is ~100 mg. Record the exact mass if using the gravimetric method for final analysis.

-

Pipette exactly 2.0 mL of the chosen solvent into each vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for a minimum of 24 hours to ensure the system reaches thermodynamic equilibrium. A 48-hour period is recommended to be certain.[6]

-

After the initial agitation, let the vials stand in the temperature-controlled environment for another 24 hours to allow undissolved solid to settle.

-

-

Sample Collection & Analysis:

-

Carefully draw the supernatant (the clear, saturated solution) from a vial using a syringe. Avoid disturbing the solid at the bottom.

-

Attach a 0.22 µm syringe filter and dispense a precise volume (e.g., 1.0 mL) of the clear, filtered solution into a pre-weighed, labeled vial. Record the exact mass of the empty vial.

-

Record the mass of the vial containing the aliquot of the saturated solution.

-

Carefully remove the solvent under reduced pressure using a rotary evaporator or by gentle heating in a vacuum oven until a constant weight of the dried solid is achieved.

-

Record the final mass of the vial containing only the dissolved solid.

-

-

Calculation:

-

Mass of solvent: (Mass of vial + aliquot) - (Mass of vial + dried solid).

-

Mass of dissolved solid: (Mass of vial + dried solid) - (Mass of empty vial).

-

Solubility ( g/100 g solvent): (Mass of dissolved solid / Mass of solvent) * 100.

-

Solubility (mg/mL): (Mass of dissolved solid in mg) / (Volume of aliquot in mL).

-

Average the results from the triplicate measurements and calculate the standard deviation to ensure precision.

-

Visual Workflow: Solubility Determination

Sources

- 1. Electronic Spectroscopy of this compound and Its Derivatives: Important Building Blocks of Covalent Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. figshare.com [figshare.com]

- 4. This compound | C12H9BO2 | CID 96121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

A Guide to the Formation of 2-Phenyl-1,3,2-benzodioxaborole: A Mechanistic and Practical Exploration

Foreword

In the landscape of modern organic synthesis, boronate esters stand out as exceptionally versatile intermediates. Their prominence, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, has revolutionized the construction of carbon-carbon bonds. Among these, 2-Phenyl-1,3,2-benzodioxaborole, the catechol ester of phenylboronic acid, is a foundational example. Its stability, ease of handling compared to the parent boronic acid, and defined reactivity make it an indispensable tool for researchers. Furthermore, this molecule serves as a critical building block in the rational design of advanced materials such as Covalent Organic Frameworks (COFs), where its geometry dictates the framework's structure and properties.[1]

This technical guide provides an in-depth examination of the formation mechanism of this compound. Moving beyond a simple recitation of steps, we will explore the underlying principles, the causality behind experimental choices, and the critical parameters that govern the reaction's success. This document is intended for researchers, chemists, and drug development professionals who seek a comprehensive understanding of this fundamental transformation.

The Core Reaction: A Dehydrative Condensation

The synthesis of this compound is fundamentally a condensation reaction between phenylboronic acid and catechol (1,2-dihydroxybenzene). The process involves the elimination of two molecules of water to form a stable, five-membered cyclic ester.

Overall Transformation: